molecular formula C15H16Cl2N6O2S B10936162 N-[1-(2,6-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide

N-[1-(2,6-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide

Cat. No.: B10936162
M. Wt: 415.3 g/mol
InChI Key: VEQFIURUABSJBS-UHFFFAOYSA-N
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Description

N~4~-[1-(2,6-DICHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-ETHYL-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a dichlorobenzyl group, a triazole ring, and a pyrazole sulfonamide moiety, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[1-(2,6-DICHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-ETHYL-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the selective ammoxidation of dichlorobenzyl chloride to produce dichlorobenzonitriles

Industrial Production Methods

Industrial production of this compound may involve the use of catalytic processes to enhance yield and purity. For example, the catalytic ammoxidation of dichlorotoluenes has been shown to be an efficient method for producing dichlorobenzonitriles, which can then be further processed to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions

N~4~-[1-(2,6-DICHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-ETHYL-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dichlorobenzyl oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N~4~-[1-(2,6-DICHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-ETHYL-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N4-[1-(2,6-DICHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-ETHYL-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The dichlorobenzyl group is known to disrupt microbial cell membranes, leading to cell lysis and death . Additionally, the triazole and pyrazole moieties may inhibit key enzymes involved in microbial metabolism, further enhancing its antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~4~-[1-(2,6-DICHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-ETHYL-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE is unique due to its combination of a dichlorobenzyl group, a triazole ring, and a pyrazole sulfonamide moiety. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C15H16Cl2N6O2S

Molecular Weight

415.3 g/mol

IUPAC Name

N-[1-[(2,6-dichlorophenyl)methyl]-1,2,4-triazol-3-yl]-1-ethyl-5-methylpyrazole-4-sulfonamide

InChI

InChI=1S/C15H16Cl2N6O2S/c1-3-23-10(2)14(7-19-23)26(24,25)21-15-18-9-22(20-15)8-11-12(16)5-4-6-13(11)17/h4-7,9H,3,8H2,1-2H3,(H,20,21)

InChI Key

VEQFIURUABSJBS-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)S(=O)(=O)NC2=NN(C=N2)CC3=C(C=CC=C3Cl)Cl)C

Origin of Product

United States

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